molecular formula C16H15NO4 B567605 5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261980-21-5

5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B567605
CAS No.: 1261980-21-5
M. Wt: 285.299
InChI Key: YKYXVOUOBQLXNF-UHFFFAOYSA-N
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Description

5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C16H15NO4 It is known for its unique structure, which includes a methoxy group, a methylaminocarbonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 5-methoxybenzoic acid with the 3-(N-methylaminocarbonyl)phenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methylaminocarbonyl moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-formyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid or 5-carboxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid.

    Reduction: Formation of 5-methoxy-3-[3-(N-methylamino)phenyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid
  • 5-Methoxy-3-[3-(N-propylaminocarbonyl)phenyl]benzoic acid
  • 5-Methoxy-3-[3-(N-isopropylaminocarbonyl)phenyl]benzoic acid

Uniqueness

5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern and functional groups. The presence of the methoxy group and the methylaminocarbonyl moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-5-[3-(methylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17-15(18)11-5-3-4-10(6-11)12-7-13(16(19)20)9-14(8-12)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYXVOUOBQLXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690654
Record name 5-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-21-5
Record name 5-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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